molecular formula C2HCl3<br>ClCH=CCl2<br>C2HCl3 B050587 Trichloroethylene CAS No. 123919-09-5

Trichloroethylene

Cat. No. B050587
M. Wt: 131.38 g/mol
InChI Key: XSTXAVWGXDQKEL-UHFFFAOYSA-N
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Description

Trichloroethylene (TCE) is a colorless, volatile organic compound that is widely used as an industrial solvent. It is a hazardous substance that poses a significant risk to human health and the environment. TCE is classified as a carcinogen and has been linked to various health problems, including liver damage, kidney damage, and cancer.

Scientific Research Applications

Epidemiologic Evidence in Cancer

Trichloroethylene (TCE) has been extensively studied for its association with cancer. A review of over 80 publications highlighted the evidence of excess cancer incidence among occupational cohorts exposed to TCE. Key findings include increased risks for kidney cancer (relative risk [RR] = 1.7), liver cancer (RR = 1.9), and non-Hodgkin's lymphoma (RR = 1.5), alongside cervical cancer, Hodgkin's disease, and multiple myeloma. However, the results may be confounded due to exposure to other solvents and risk factors (Wartenberg, Reyner, & Scott, 2000).

Health Risk Assessment Challenges

Assessing the health risks of TCE is challenging due to its complex metabolism and toxicity, as well as varying scientific perspectives on critical issues. The U.S. Environmental Protection Agency (EPA) has involved diverse scientific input in its draft health risk assessment of TCE. This assessment includes updated research on TCE's pharmacokinetics, toxicology, and cancer epidemiology (Chiu, Caldwell, Keshava, & Scott, 2006).

Impact on the Immune System

TCE's impact on the immune system, particularly on CD4+ T cells, has been studied in MRL+/+ mice. Metabolic activation of TCE by cytochrome P450 2E1 (CYP2E1) is critical for its immunomodulation, affecting T-cell proliferation and interleukin-4 levels. Inhibiting CYP2E1 can reverse these alterations (Griffin, Gilbert, & Pumford, 2000).

Biodegradation Processes

Research has identified three major biodegradation processes for TCE: reductive dechlorination, cometabolism, and direct oxidation. These processes are critical for understanding field applications of TCE biodegradation and evaluating various influencing factors (Pant & Pant, 2010).

Remediation Techniques

Studies have explored remediation of TCE using palladium nanoparticles and other methods. For instance, bio-precipitated palladium nanoparticles on Shewanella oneidensis showed effective dechlorination of TCE in water, highlighting potential applications in TCE-contaminated water remediation (Hennebel et al., 2009).

Photocatalytic Reactions

The heterogeneous photocatalysis of TCE in the gas phase, using UV light, leads to the formation of various intermediates and products. This process begins with Cl- subtraction, forming intermediates like phosgene, dichloroacetyl chloride, chloroform, and others (Wang, Jehng, Hsieh, & Chang, 2002).

Occupational Exposure and Cancer Risk

A Danish cohort study of workers exposed to TCE showed an increased risk of non-Hodgkin's lymphoma and renal cell carcinoma, with the risk elevating with longer duration of employment. This study emphasizes the potential occupational hazards of TCE exposure (Raaschou-Nielsen et al., 2003).

Applications in Environmental Engineering

TCE's properties as a degreasing agent and its use in industrial cleaning solutions have necessitated the development of remediation technologies for TCE-contaminated environments. Various methods are proposed for restoring TCE-contaminated water and soil, considering its physicochemical properties and reactive mechanisms (Russell, Matthews, & Sewell, 2019).

properties

IUPAC Name

1,1,2-trichloroethene
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InChI

InChI=1S/C2HCl3/c3-1-2(4)5/h1H
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InChI Key

XSTXAVWGXDQKEL-UHFFFAOYSA-N
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Canonical SMILES

C(=C(Cl)Cl)Cl
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Molecular Formula

C2HCl3, Array
Record name TRICHLOROETHYLENE
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Related CAS

27275-39-4
Record name Ethene, 1,1,2-trichloro-, homopolymer
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DSSTOX Substance ID

DTXSID0021383
Record name Trichloroethylene
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Molecular Weight

131.38 g/mol
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Physical Description

Trichloroethylene appears as a clear colorless volatile liquid having a chloroform-like odor. Denser than water and is slightly soluble in water. Noncombustible. Used as a solvent, fumigant, in the manufacture of other chemicals, and for many other uses., Liquid, Colorless liquid (unless dyed blue) with a chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid (unless dyed blue) with a chloroform-like odor.
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Boiling Point

189 °F at 760 mmHg (NTP, 1992), 87.2 °C, Dielectric constant at 16 °C: 3.42; coefficient of cubic expansion: 0.00119 (at 0-40 °C); heat of formation: -42.3 kJ/mol (liquid), -7.78 kJ/mol (vapor); latent heat of vaporization: 238 kJ/kg (at boiling point), 87 °C, 189 °F
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Flash Point

greater than 200 °F (NTP, 1992), >200 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, range of 999-1,472 mg/L at 25 °C (average of 1,118 mg/L) /7 measured values/, In water, 1,280 mg/L at 25 °C, Miscible with ethanol, ethyl ether; soluble in acetone, carbon tetrachloride, chloroform, Dissolves most fixed and volatile oils, 1.28 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.1, 0.1%
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Density

1.46 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.4642 at 20 °C/4 °C, Liquid heat capacity: 0.231 Btu/lb-F; saturated vapor pressure: 1.166 lb/sq in; saturated vapor density: 0.02695 lb/cu ft (all at 70 °F), Saturated liquid density: 90.770 lb/cu ft; ideal gas heat capacity: 0.146 Btu/lb-F (All at 75 °F), Relative density (water = 1): 1.5 (20 °C), 1.46
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Vapor Density

4.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.53 (Air = 1), Relative vapor density (air = 1): 4.5, 4.53
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Vapor Pressure

60 mmHg at 68 °F ; 77 mmHg at 77 °F (NTP, 1992), 69.0 [mmHg], 69 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 7.8, 58 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Mechanism of Action

Trichloroethylene (TCE), dichloroacetic acid (DCA), and trichloroacetic acid (TCA) are environmental contaminants that are carcinogenic in mouse liver. 5-Methylcytosine (5-MeC) in DNA is a mechanism that controls the transcription of mRNA, including the protooncogenes, c-jun and c-myc. ... TCE decreased methylation of the c-jun and c-myc genes and increased the level of their mRNAs. Decreased methylation of the protooncogenes could be a result of a deficiency in S-adenosylmethionine (SAM), so that methionine, by increasing the level of SAM, would prevent hypomethylation of the genes. For 5 days, female B6C3F1 mice were administered, daily by oral gavage, either 1000 mg/kg bw of TCE or 500 mg/kg DCA or TCA. At 30 min after each dose of carcinogen, the mice received, by ip injection, 0, 30, 100, or 450 mg/kg methionine. Mice were euthanized at 100 min after the last dose of DCA, TCA, or TCE. Decreased methylation in the promoter regions of the c-jun & c-myc genes and increased levels of their mRNA and proteins were found in livers of mice exposed to TCE, DCA, and TCA. Methionine prevented both the decreased methylation & the increased levels of the mRNA and proteins of the two protooncogenes. The prevention by methionine of DCA- TCA-, and TCE-induced DNA hypomethylation supports the hypothesis that these carcinogenes act by depleting the availability of SAM. Hence, methionine would prevent DNA hypomethylation by maintaining the level of SAM. Furthermore, the results suggest that the dose of DCA, TCA, or TCE must be sufficient to decrease the level of SAM in order for these carcinogens to be active., Kidney tumors (renal-cell carcinomas) from workers occupationally exposed to high levels of TCE exhibited somatic mutations of the von Hippel-Landau (VHL) tumor suppressor gene, a gene that has been associated with renal-cell carcinoma. Mutations in the VHL gene were found in 75% of renal-cell carcinomas from 44 TCE-exposed persons. DNA sequencing analysis showed that 39% of these tumors had a specific mutation, a C to T transition at nucleotide (nt) 454, resulting in a Pro to Ser amino acid change at codon 81. In four patients, the nt 454 mutation also was found in the nearby noncancerous kidney tissue. Moreover, this mutation was specific to TCE exposure, because it was not found in renal-cell carcinomas from patients not exposed to TCE, and it was related to the disease, because it was not found in germline DNA from either diseased or nondiseased individuals. It is reasonable from a biological perspective that the kidney tumors observed in humans are related to TCE exposure because (1) the site and histopathological characteristics of the tumors in humans and experimental animals are similar, (2) a portion of the molecular mechanism of this type of cancer (nephrocarcinogenicity) has been discovered, (3) the metabolites derived from TCE (the likely ultimate electrophilic intermediates of its bioactivation) are identical in humans and experimental animals, and (4) taking the key urinary metabolites (mercapturic acids) as an indicator of the bioactivation of TCE, humans seem to be more sensitive than rats in developing the primary biochemical lesion that precedes kidney cancer.
Record name Trichloroethylene
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Impurities

Acidity (as hydrochloric acid), 0.0005% max; alkalinity (as sodium hydroxide), 0.001% max; residue on evaporation, 0.005% max; antioxidants, such as amine (0.001-0.01% or more) or combinations of epoxides such as epichlorohydrin & esters (0.2-2% total), Apart from added stabilizers, commercial grades of trichloroethylene should not contain more than the following amounts of impurities: water, 100 ppm; acidity (as HCl), 5 ppm; insoluble residue, 10 ppm. Free chlorine should not be detectable., Impurities that have been found in commercial trichloroethylene products include: carbon tetrachloride, chloroform, 1,2-dichloroethane, trans-1,2-dichloroethylene, cis-1,2-dichloroethylene, pentachloroethane, 1,1,1,2-tetrachloroethane, 1,1,2,2-tetrachloroethane, 1,1,1-trichloroethane, 1,1,2-trichloroethane, 1,1-dichloroethylene, tetrachloroethylene, bromodichloromethane, bromodichloroethylene, and benzene.
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Product Name

Trichloroethylene

Color/Form

Colorless liquid (unless dyed blue), Stable, low-boiling, colorless, photoreactive liquid

CAS RN

79-01-6
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Melting Point

-99 °F (NTP, 1992), -84.7 °C, -84.8 °C, -86 °C, -99 °F
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Synthesis routes and methods

Procedure details

Another aspect of this invention is a method of preheating chemical reaction vessels prior to start of operations of an exothermic reaction so that the reactor can be heated from ambient conditions to the temperature at which the exothermic reaction can be initiated and maintained during operation. Preferably, there is provided a chemical reaction vessel having at least two heating assemblies as described hereinabove which are switched to the on position for reactor preheat of about 2000 amps and 10-15 volts and left until the temperature reaches that desired. Then the heating assemblies are switched off and the reactor feed is allowed to enter the feed inlet and upon contacting the hot environment of the reactor the desired reaction occurs and the products and byproducts, if any, are allowed to leave via the crude product outlet. Typical examples of such processes are carried out in thermal chlorinators which produce methyl chloride, methylene chloride, trichloromethane, perchloroethylene, trichloroethylene, allyl chloride and the like.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Trichloroethylene
Reactant of Route 2
Trichloroethylene
Reactant of Route 3
Reactant of Route 3
Trichloroethylene
Reactant of Route 4
Trichloroethylene
Reactant of Route 5
Trichloroethylene

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